sodium 4-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
Sodium 4-phenyl-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-phenyl-1,2-oxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-phenyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
Scientific Research Applications
Sodium 4-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of sodium 4-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 4-phenyl-1,2-oxazole-3-carboxylate include other isoxazole derivatives such as:
- 4-phenyl-1,2-oxazole-3-carboxylic acid
- 4-methyl-1,2-oxazole-3-carboxylate
- 4-chloro-1,2-oxazole-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
2742656-61-5 |
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Molecular Formula |
C10H6NNaO3 |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
sodium;4-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H7NO3.Na/c12-10(13)9-8(6-14-11-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 |
InChI Key |
UDMWTKVTTFYEJA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CON=C2C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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